

Application Notes: Rapid Carbapenemase Identification Using Immunochromatographic Assays

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Compound of Interest

Compound Name: Carbapenem

Cat. No.: B1253116

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Introduction

The rise of **carbapenem**-resistant Gram-negative bacteria poses a significant global health threat, limiting therapeutic options for severe infections.^{[1][2]} The production of **carbapenemase** enzymes is the most significant mechanism of resistance. Rapid and accurate identification of **carbapenemase**-producing organisms (CPOs) is crucial for effective patient management, infection control, and to guide appropriate antibiotic therapy.^{[1][2][3][4][5][6]} Immunochromatographic assays (ICAs), also known as lateral flow assays (LFAs), have emerged as a valuable tool for the rapid detection of the most prevalent **carbapenemases**, offering a cost-effective and user-friendly alternative to molecular methods.^{[1][7][8]} These assays are designed to detect the "big five" **carbapenemases**: *Klebsiella pneumoniae* **carbapenemase** (KPC), New Delhi metallo-beta-lactamase (NDM), Verona integron-encoded metallo-beta-lactamase (VIM), imipenemase (IMP), and oxacillinase-48-like (OXA-48-like).^{[8][9][10][11][12]}

Principle of the Assay

Immunochromatographic assays for **carbapenemase** detection are solid-phase immunoassays based on the principle of lateral flow. The test strip contains a sample pad, a conjugate pad, a nitrocellulose membrane with test and control lines, and an absorbent pad.

- **Sample Application:** A suspension of the bacterial colony or a prepared clinical sample is applied to the sample pad.
- **Conjugate Release:** The sample migrates to the conjugate pad, which contains specific monoclonal antibodies against the target **carbapenemases**, conjugated to colored nanoparticles (e.g., gold nanoparticles). If **carbapenemase** antigens are present in the sample, they bind to these conjugated antibodies.
- **Migration and Capture:** The antigen-antibody-conjugate complexes migrate along the nitrocellulose membrane via capillary action.
- **Test Line:** The membrane is striped with immobilized monoclonal antibodies specific to each **carbapenemase** at distinct locations (the test lines). When the complex reaches the corresponding test line, it is captured by the immobilized antibodies, resulting in the formation of a visible colored line.
- **Control Line:** The control line contains antibodies that bind to the migrating conjugate, regardless of the presence of the target antigen, indicating that the test has run correctly.

A positive result is indicated by the presence of both a test line and the control line, while a negative result shows only the control line. The absence of the control line indicates an invalid test.^[12]

Commercial Assays and Performance Data

Several commercial immunochromatographic assays are available for the detection of **carbapenemases**. The performance of these assays can vary depending on the **carbapenemase** type and the bacterial species being tested. Below is a summary of performance data for some commonly evaluated assays.

Assay	Carbapene mase Target	Bacterial Isolate Type	Sensitivity (%)	Specificity (%)	Reference
NG-Test CARBA 5	KPC, NDM, VIM, IMP, OXA-48-like	Enterobacter ales	98 - 100	100	[8] [9] [10]
P. aeruginosa & A. baumannii	100	100	[9] [10]		
Enterobacter ales (from blood cultures)	100	100	[3] [11]		
RESIST-4 O.K.N.V.	KPC, NDM, VIM, OXA- 48-like	Enterobacter ales	100	100	[13] [14]
Genobio K.N.I.V.O. Detection K- Set	KPC, NDM, VIM, IMP, OXA-48-like	Enterobacter ales	98.5	100	[9] [10]
P. aeruginosa & A. baumannii	100	100	[9] [10]		
O.K.N.V.I. RESIST-5 ICT	KPC, NDM, OXA-48, VIM, IMP	Broth- enriched rectal swabs	100	100	[1] [7]

Experimental Protocols

Protocol 1: Carbapenemase Detection from Bacterial Colonies

This protocol describes the general procedure for detecting **carbapenemases** from isolated bacterial colonies grown on agar plates.

Materials:

- Immunochromatographic assay kit (e.g., NG-Test CARBA 5)
- Bacterial colonies of the test isolate grown on appropriate agar medium (e.g., Mueller-Hinton agar)
- Extraction buffer (provided with the kit)
- Sterile inoculation loops or swabs
- Pipette
- Timer

Procedure:

- Allow the assay device and extraction buffer to reach room temperature.
- Using a sterile inoculation loop, collect one to five bacterial colonies from an 18-24 hour culture.
- Suspend the colonies in the extraction buffer provided with the kit. The volume of buffer will be specified in the manufacturer's instructions (typically 100-200 µL).
- Vortex the suspension vigorously to ensure proper mixing and lysis of the bacteria to release the enzymes.
- Using a pipette, add the specified volume of the bacterial suspension (typically 100 µL) to the sample well of the assay cassette.[\[12\]](#)
- Start the timer.
- Read the results within the time frame specified by the manufacturer (usually 15 minutes).[\[8\]](#)
[\[9\]](#)[\[10\]](#) Do not interpret the results after the recommended time, as false positives may occur.

Interpretation of Results:

- Positive: A colored line appears at the control line (C) and at one or more of the test lines (e.g., KPC, NDM, VIM, IMP, OXA-48).
- Negative: A colored line appears only at the control line (C).
- Invalid: No line appears at the control line (C). The test should be repeated with a new device.

Protocol 2: Carbapenemase Detection from Broth-Enriched Rectal Swabs

This protocol is adapted for the screening of **carbapenemase**-producing Enterobacterales from rectal swabs after an enrichment step.[\[1\]](#)[\[7\]](#)

Materials:

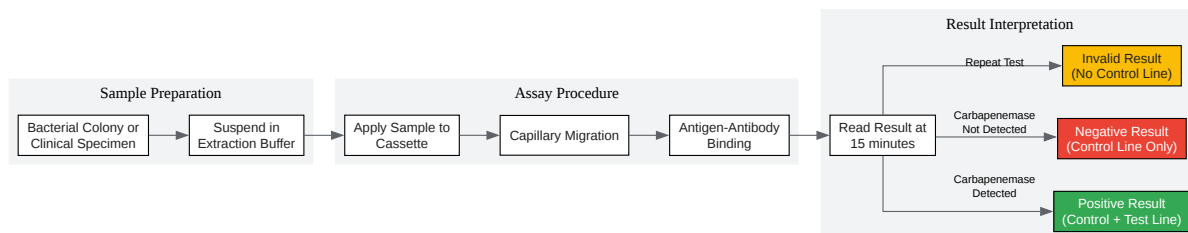
- Immunochromatographic assay kit (e.g., O.K.N.V.I. RESIST-5 ICT)
- Rectal swab specimen
- Enrichment broth (e.g., Brain-Heart Infusion (BHI) broth)
- Incubator at 37°C
- Centrifuge
- Extraction buffer (provided with the kit)
- Pipettes
- Timer

Procedure:

- Inoculate the rectal swab into a tube containing enrichment broth (e.g., 5 mL of BHI broth).

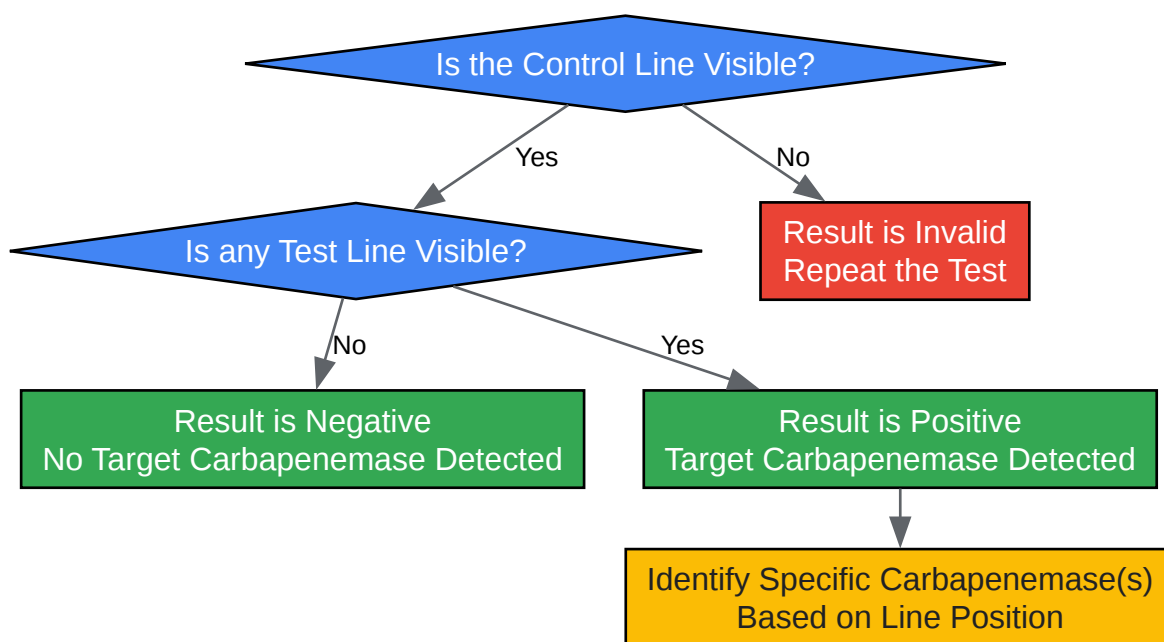
- Incubate the broth at 37°C for a specified period (e.g., 6 hours). Optimal performance has been reported with a 6-hour incubation without meropenem.[1][7]
- After incubation, transfer a portion of the broth (e.g., 1 mL) to a microcentrifuge tube.
- Centrifuge the tube to pellet the bacterial cells (e.g., at 10,000 x g for 5 minutes).
- Discard the supernatant.
- Resuspend the bacterial pellet in the extraction buffer provided with the kit.
- Proceed with steps 5-7 of Protocol 1 for the immunochromatographic assay.

Visualizations



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Caption: Experimental workflow for immunochromatographic **carbapenemase** detection.



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Caption: Logical flow for interpreting immunochromatographic assay results.

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